Product packaging for KMN-80(Cat. No.:CAS No. 1628759-75-0)

KMN-80

Cat. No.: B1193010
CAS No.: 1628759-75-0
M. Wt: 363.498
InChI Key: CBIUADIJQPJQEZ-VIDOSBHOSA-N
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Description

KMN-80 (CAS 1628759-75-0) is a potent and highly selective agonist for the Prostaglandin E2 receptor subtype 4 (EP4) . It exhibits an IC50 value of 3 nM for the EP4 receptor, with selectivity of over 300-fold versus the EP3 receptor (IC50=1.4 µM) and minimal activity on other prostanoid receptors (>10 µM) . In functional assays, this compound demonstrates an exceptionally low EC50 value of 0.19 nM . Its primary research value lies in its ability to induce the differentiation of bone marrow stem cells (BMCs) into osteoblasts, an effect observed in cells isolated from both young and aged rats (EC50s = 20 and 153 nM, respectively) . This osteogenic potential has been validated in vivo, where this compound has been shown to repair calvarial defects and promote bone formation in a rat incisor tooth socket model . The compound serves as a key chemical tool for dissecting the specific roles of the EP4 receptor in bone biology and regenerative medicine, offering a pathway to explore novel therapeutics for conditions like osteoporosis and fracture healing . This compound is derived from PGE1 and features a modified γ-lactam (pyrrolidinone) ring structure that enhances receptor selectivity and metabolic stability compared to native prostaglandins . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H33NO4 B1193010 KMN-80 CAS No. 1628759-75-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[(2R)-2-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-5-oxopyrrolidin-1-yl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33NO4/c1-3-4-7-10-17(2)19(23)14-12-18-13-15-20(24)22(18)16-9-6-5-8-11-21(25)26/h12,14,17-19,23H,3,5-6,8-11,13,15-16H2,1-2H3,(H,25,26)/b14-12+/t17-,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIUADIJQPJQEZ-VIDOSBHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCC(C)C(C=CC1CCC(=O)N1CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC#CC[C@H](C)[C@@H](/C=C/[C@H]1CCC(=O)N1CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of Kmn 80

Novel Synthetic Routes for KMN-80 Elucidation

The development of this compound involved the elucidation of novel synthetic routes, building upon established prostaglandin (B15479496) chemistry. The compound's structure, particularly its γ-lactam core and unique acetylene (B1199291) ω-chain, suggests a multi-step synthetic pathway from readily available precursors or modifications of existing prostaglandin scaffolds caymanchem.comjustia.com.

The synthesis of this compound, as a complex small molecule intended for research applications, necessitates highly efficient and selective protocols. This typically involves strategies to minimize side reactions, maximize the yield of the desired isomer, and facilitate purification. Given its derivation from PGE1, the synthetic strategy likely involves the selective functionalization of a prostaglandin scaffold or the convergent assembly of key fragments to form the γ-lactam and the characteristic ω-chain caymanchem.comjustia.comresearchgate.net. The process would aim for high chemical yield and purity, crucial for pharmaceutical research compounds.

Optimization of reaction parameters and conditions is paramount in the production of complex organic molecules like this compound. This iterative process typically involves fine-tuning variables such as temperature, pressure, solvent systems, catalyst loading, reaction time, and reagent stoichiometry to achieve optimal outcomes in terms of yield, purity, and scalability. For proprietary compounds, these optimized conditions are critical intellectual property, and specific details for this compound are not publicly disclosed researchgate.net. However, the successful development and commercial availability of this compound imply that robust and reproducible synthetic conditions have been established.

While specific details regarding the application of green chemistry principles to this compound synthesis are not publicly available, the general trend in modern chemical synthesis emphasizes sustainable practices. For complex molecule synthesis, this involves efforts to reduce environmental impact and improve resource efficiency.

The exploration of solvent-free reaction conditions is a key aspect of green chemistry, aiming to eliminate or significantly reduce the use of volatile organic solvents, which often pose environmental and health hazards. While challenging for multi-step, complex syntheses, approaches such as mechanochemistry or solid-state reactions could be considered for specific steps if applicable to the this compound synthetic pathway.

Atom economy, a concept introduced by Barry Trost, seeks to maximize the incorporation of all atoms of the reactants into the final desired product, thereby minimizing waste. In the synthesis of this compound, a high atom economy would be a desirable goal, achieved by designing synthetic routes that favor addition reactions over substitution or elimination reactions that generate stoichiometric byproducts. Catalytic methods, which allow for the use of small amounts of catalysts rather than stoichiometric reagents, are also preferred for improving atom economy.

Exploration of Green Chemistry Principles in this compound Synthesis

Stereoselective Synthesis Approaches for this compound

This compound possesses multiple defined stereocenters, as evidenced by its formal name, 7-((R)-2-((3S,4S,E)-3-hydroxy-4-methylnon-1-en-6-yn-1-yl)-5-oxopyrrolidin-1-yl)heptanoic acid caymanchem.comjustia.com. The specific (R), (3S,4S), and (E) configurations are crucial for its biological activity as an EP4 receptor agonist justia.com. Therefore, stereoselective synthesis approaches are not merely applicable but are essential for its production.

Common strategies for achieving the required stereochemistry in complex organic molecules include:

Chiral Pool Synthesis: Utilizing naturally occurring enantiomerically pure starting materials that already possess some of the desired stereocenters.

Asymmetric Catalysis: Employing chiral catalysts (e.g., organocatalysts, transition metal catalysts with chiral ligands, or enzymes) to induce enantioselectivity in bond-forming reactions. This is a highly efficient method for creating new stereocenters.

Chiral Auxiliary Control: Attaching a chiral auxiliary to a prochiral substrate, which then directs the stereochemical outcome of a reaction. The auxiliary is subsequently removed.

Diastereoselective Reactions: Designing reactions where the presence of an existing stereocenter in a molecule directs the formation of new stereocenters with a specific relative configuration.

The precise control over the (R)-configuration at the pyrrolidinone ring and the (3S,4S,E)-configuration of the ω-chain is critical for the biological efficacy of this compound. The "complex synthesis" mentioned in relation to Cayman Chemical's patents undoubtedly involves one or more of these advanced stereoselective methodologies to construct the molecule with the desired absolute and relative stereochemistry researchgate.net.

Chiral Catalyst Development

Chiral catalyst development is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds that are critical in fields such as pharmaceuticals and agrochemicals nih.govhmdb.ca. Chiral catalysts, which possess inherent chirality, are designed to induce asymmetry in a chemical reaction, leading to the preferential formation of one enantiomer or diastereoisomer over another nih.govcaymanchem.com. This approach is economically desirable for asymmetric synthesis.

In the context of compounds like this compound, which possesses multiple defined stereocenters (e.g., (R) at the pyrrolidinone ring and (3S,4S) in the side chain), the use of chiral catalysts would be essential to control the stereochemical outcome of key bond-forming reactions citeab.com. While the specific chiral catalysts employed in the synthesis of this compound are not detailed in the provided literature, general examples of chiral catalyst development include novel chiral phase-transfer catalysts for enantioselective epoxidation and multifunctional chiral phosphine (B1218219) ligands for metal-catalyzed asymmetric synthesis hmdb.ca. These catalysts often function by creating a specific three-dimensional environment that favors the formation of one stereoisomer during the transition state of a reaction caymanchem.com.

Asymmetric Induction Methodologies

Asymmetric induction, also known as enantioinduction, describes the preferential formation of one enantiomer or diastereoisomer over another in a chemical reaction due to the influence of a chiral feature present in the substrate, reagent, catalyst, or environment caymanchem.com. This principle is fundamental to asymmetric synthesis, allowing chemists to control the three-dimensional arrangement of atoms and produce specific stereoisomers nih.gov.

Several types of asymmetric induction methodologies exist. Internal asymmetric induction utilizes a chiral center covalently bound to the reactive center, often deriving the starting material from chiral pool synthesis. Relayed asymmetric induction involves introducing chiral information in a separate step and subsequently removing it, frequently employing chiral auxiliaries. External asymmetric induction, which is often the most economically desirable method, introduces chiral information into the transition state via a chiral catalyst or ligand. Examples of chiral auxiliaries include Evans' chiral oxazolidinone auxiliaries, pseudoephedrine amides, and tert-butanesulfinamide imines. While the precise asymmetric induction methodologies applied in the synthesis of this compound are not explicitly described in the provided information, the presence of specific stereocenters in this compound's structure necessitates the application of such controlled synthetic strategies citeab.com.

Design and Synthesis of this compound Analogues and Derivatives for Research Applications

The design and synthesis of analogues and derivatives are crucial aspects of chemical research, particularly in drug discovery, allowing for the exploration of structure-activity relationships (SAR) and the optimization of biological properties.

Targeted Structural Modifications

Targeted structural modifications involve making specific changes to a molecule's architecture to enhance desired properties or mitigate undesirable ones. A prime example of this approach in the context of this compound is the development of KMN-159, a gem-difluoro analog. This modification involves the difluoro substitution alpha to the lactam ring carbonyl. This seemingly subtle change resulted in a fivefold increase in potency for KMN-159 compared to this compound.

The improved potency of KMN-159 is attributed to electronic and conformational variations induced by the difluoro substitution, including altered nitrogen hybridization and changes in lactam ring puckering. These structural insights are often gained through detailed analyses, such as X-ray crystal structures and computational ligand-receptor models, which help explain the underlying reasons for improved potency. Such targeted modifications are instrumental in refining the pharmacological profile of lead compounds.

Library Generation and Diversification Strategies

Library generation and diversification strategies are essential for exploring chemical space and identifying novel compounds with desired biological activities. In drug discovery, this often involves synthesizing a series of related compounds with systematic variations to understand how structural changes impact activity, selectivity, and other drug-like properties.

For this compound and its analogues, this would involve creating a library of compounds with different substitutions on the γ-lactam ring or the side chain, or exploring different ring systems that mimic the key pharmacophoric elements. For instance, in the development of KMN-159, Cayman Chemical scientists generated and evaluated a series of small-molecule EP4 receptor agonists. This iterative process of design, synthesis, and biological evaluation, often facilitated by virtual high-throughput screening (vHTS) platforms and commercial compound libraries, allows for the rapid identification and optimization of lead compounds. The goal is to generate diverse chemical entities while maintaining or improving the desired biological activity, such as EP4 receptor agonism for bone formation.

Scale-Up Considerations for Laboratory and Pre-Research Material Supply

Scaling up chemical synthesis from laboratory quantities to larger scales for pre-research material supply involves a meticulous process of optimizing reaction parameters, ensuring reproducibility, and addressing practical challenges. The primary goal is to produce the compound efficiently and cost-effectively while maintaining quality and purity.

Key considerations for scale-up include:

Reaction Optimization : This involves re-evaluating reaction conditions (e.g., temperature, pressure, solvent, catalyst loading, reaction time) that might be suitable for small-scale synthesis but inefficient or unsafe at larger scales. For instance, a procedure might be optimized to achieve high yields (e.g., 80% yield) with specific conditions like temperature and time.

Reagent and Solvent Selection : Choosing readily available, cost-effective, and environmentally benign reagents and solvents is crucial for large-scale production.

Process Development : This encompasses developing robust and reproducible synthetic routes that minimize the number of steps, simplify purification procedures, and reduce waste generation. For example, some syntheses can be reduced to fewer steps for scalability.

Equipment and Infrastructure : Ensuring the availability of appropriate large-scale reactors, separation equipment, and safety measures is vital.

Purity and Quality Control : Establishing rigorous quality control measures to ensure the purity and consistency of the material produced at scale is paramount for research applications. Chromatographic methods, for instance, can be scaled up to semi-preparative scales for enantiomeric resolution.

While specific scale-up details for this compound are not provided in the available information, the general principles of process development and optimization are universally applied to ensure a reliable supply of material for ongoing research and development.

Advanced Spectroscopic and Structural Characterization of Kmn 80

X-ray Crystallography for Absolute Stereochemistry and Conformation of KMN-80

X-ray crystallography is a powerful technique used to determine the precise three-dimensional atomic and molecular structure of a crystalline solid. It provides crucial information regarding bond lengths, bond angles, molecular conformation, and absolute stereochemistry carleton.edu.

Single Crystal X-ray Diffraction Analysis

Powder X-ray Diffraction for Crystalline Form Identification

Powder X-ray diffraction (PXRD) is a technique used to characterize the crystalline phases present in a bulk powdered sample icdd.com. It provides a unique "fingerprint" pattern for each crystalline material, allowing for phase identification, assessment of crystallinity, and detection of polymorphism icdd.comyoutube.com. While PXRD is a standard method for identifying crystalline forms and purity in pharmaceutical and chemical development icdd.com, no specific powder X-ray diffraction data or patterns for this compound were found in the conducted searches.

Advanced Vibrational Spectroscopy of this compound

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of molecules, providing insights into their functional groups, molecular structure, and intermolecular interactions researchgate.netrenishaw.com.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Groups

FTIR spectroscopy measures the absorption of infrared radiation by a sample, with different functional groups absorbing at characteristic frequencies ucdavis.edugoogle.com. This technique is widely used for identifying the presence of specific chemical bonds and functional groups within a molecule ucdavis.edugoogle.comudc.es. For a complex organic molecule like this compound, which contains carboxylic acid, hydroxyl, lactam, and alkyne functionalities invivochem.cncaymanchem.com, FTIR would typically reveal distinct absorption bands corresponding to these groups (e.g., C=O stretch from the lactam and carboxylic acid, O-H stretch from the hydroxyl and carboxylic acid, C≡C stretch from the alkyne) udc.esresearchgate.netresearchgate.netnist.gov. However, specific FTIR spectral data or characteristic absorption peaks for this compound were not found in the provided search results.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of light by molecules researchgate.netrenishaw.com. It provides information about molecular vibrations, which are sensitive to changes in chemical structure and environment researchgate.netrenishaw.comspectroscopyonline.com. Raman spectra can be used for chemical and structural characterization, often providing a unique "spectral fingerprint" for a compound renishaw.com. For this compound, Raman spectroscopy could offer details on the vibrational modes of its carbon-carbon double and triple bonds, methyl groups, and the lactam ring, complementing FTIR data researchgate.netrsc.org. Nevertheless, specific Raman spectral data for this compound was not identified in the conducted searches.

Chiroptical Spectroscopy for Enantiomeric Purity (if applicable)

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of chiral molecules with polarized light, providing information about their absolute configuration, conformation, and enantiomeric purity harvard.eduresearchgate.netresearchgate.net. Given that this compound has multiple defined stereocenters (R, S, E) invivochem.cncaymanchem.com, it is an optically active, chiral compound, making chiroptical methods highly applicable.

Techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are commonly employed harvard.edudaveadamslab.comslideshare.netnih.govnih.gov. ECD measures the differential absorption of left and right circularly polarized light as a function of wavelength, typically in the UV-Vis region, providing insights into the electronic transitions of chiral chromophores harvard.edudaveadamslab.com. ORD measures the change in specific rotation of plane-polarized light with varying wavelength slideshare.netleidenuniv.nl. Both techniques are invaluable for confirming the absolute stereochemistry and assessing the enantiomeric purity of chiral compounds renishaw.comnist.gov. While this compound's chirality makes it a suitable candidate for such analyses, no specific chiroptical spectroscopic data (e.g., ECD or ORD spectra) for this compound were found in the public domain during this research.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is an absorption technique that measures the differential absorption of left and right circularly polarized light by an optically active (chiral) substance jasco-global.comcreative-proteomics.comjascoeurope.comlibretexts.org. When plane-polarized light, which can be considered as a superposition of left and right circularly polarized light, passes through a chiral medium, the two circularly polarized components are absorbed to different extents, leading to elliptically polarized transmitted light jasco-global.comcreative-proteomics.comjascoeurope.comlibretexts.org. The difference in absorption (ΔA = AL - AR) or molar ellipticity ([θ]) is plotted against wavelength to generate a CD spectrum creative-proteomics.comjascoeurope.com.

For a chiral molecule like this compound, CD spectroscopy would provide valuable information regarding its absolute configuration and solution-state conformation. Chromophores within the molecule, such as carbonyl groups (e.g., the pyrrolidinone carbonyl and carboxylic acid carbonyl) and the enyne system, would exhibit CD signals if they are in a chiral environment or are intrinsically chiral jascoinc.com. The sign, magnitude, and wavelength of these CD bands (known as the Cotton effect when observed near an absorption band) are characteristic of the molecule's stereochemistry and can be compared with known standards or computationally predicted spectra to assign absolute configurations jascoeurope.com.

While specific experimental CD data for this compound is not available in the provided search results, a typical CD experiment on this compound would involve dissolving the compound in a suitable solvent and measuring its CD spectrum across the ultraviolet (UV) and visible regions. The resulting spectrum would reveal distinct positive or negative bands corresponding to electronic transitions of its chromophores, providing insights into the spatial arrangement of atoms around its chiral centers.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is a technique that measures the variation of the optical rotation of a substance with respect to the wavelength of light wikipedia.orgkud.ac.innumberanalytics.comontosight.ai. Optical rotation occurs when plane-polarized light passes through a chiral medium, causing its plane of polarization to rotate kud.ac.innumberanalytics.com. The extent of this rotation is dependent on the wavelength of the light, the concentration of the chiral substance, the path length, and temperature numberanalytics.comontosight.ai. An ORD curve is generated by plotting the optical rotation angle against the wavelength numberanalytics.com.

Similar to CD, ORD is a powerful tool for determining the absolute configuration and conformational details of chiral molecules kud.ac.innumberanalytics.comontosight.ai. In the vicinity of an absorption band, an anomalous dispersion curve is observed in the ORD spectrum, which is also referred to as the Cotton effect jascoeurope.com. The shape and sign of the Cotton effect in an ORD spectrum (e.g., a peak followed by a trough, or vice versa) are directly related to the absolute configuration of the chiral chromophore jascoeurope.com.

For this compound, ORD measurements would complement CD data, offering an additional dimension for structural characterization. The presence of multiple chiral centers in this compound suggests that it would exhibit a characteristic ORD curve. Analyzing the Cotton effects in its ORD spectrum would help in confirming the absolute configuration of its stereocenters and understanding any conformational changes that might occur in different environments.

As with CD spectroscopy, specific experimental ORD data for this compound was not found in the search results. However, its chiral nature makes it an ideal candidate for such studies, which would involve measuring its optical rotation at various wavelengths to construct its ORD profile.

Mechanistic Investigations of Kmn 80 at Molecular and Cellular Levels in Vitro

Enzyme Kinetics and Inhibition Studies of KMN-80

While this compound is characterized as a receptor agonist, its interaction with biological targets can be quantified through various parameters. The primary mechanism of action for this compound involves receptor activation, rather than direct enzyme inhibition.

In the context of this compound's interaction with prostaglandin (B15479496) receptors, "inhibition constants" are typically expressed as IC50 values derived from radioligand displacement assays, which reflect the compound's affinity for the receptor by competing with a known radiolabeled ligand. This compound has demonstrated high affinity and selectivity for the human EP4 receptor. Its IC50 value for the EP4 receptor is reported to be 3 nM. invivochem.cnnih.govgpcrdb.orgguidetopharmacology.orgupol.cz Comparatively, its affinity for the EP3 receptor is significantly lower, with an IC50 of 1.4 µM, and it exhibits even lower affinity (IC50 > 10 µM) for all other prostanoid receptors. invivochem.cnnih.govgpcrdb.orgupol.cz

In functional assays, this compound has shown potent agonistic activity. For instance, in EP4-transfected HEK293 cells, this compound stimulated secreted alkaline phosphatase (SEAP) gene reporter activity with an EC50 value of 0.19 nM. invivochem.cnnih.govgpcrdb.orgguidetopharmacology.orgupol.cz This indicates a high functional potency, demonstrating over 5,000-fold selectivity against EP2 and 50,000-fold selectivity against TP receptors in these functional assays. invivochem.cnnih.govgpcrdb.org Furthermore, this compound effectively induced the differentiation of bone marrow stem cells into osteoblasts in vitro, with EC50 values of 20 nM for cells from young rats and 153 nM for cells from aged rats. invivochem.cnnih.govgpcrdb.orgupol.cz

Table 1: this compound Receptor Binding and Functional Assay Data

Assay Type (Target)ParameterValueNotes
Radioligand Binding (EP4)IC503 nMHuman EP4 receptor invivochem.cnnih.govgpcrdb.orgguidetopharmacology.orgupol.cz
Radioligand Binding (EP3)IC501.4 µMHuman EP3 receptor invivochem.cnnih.govgpcrdb.orgupol.cz
Radioligand Binding (Other Prostanoid Receptors)IC50> 10 µM invivochem.cnnih.govgpcrdb.orgupol.cz
Functional Assay (EP4-transfected HEK293 cells, SEAP stimulation)EC500.19 nMSelectivity >5,000-fold vs EP2, >50,000-fold vs TP invivochem.cnnih.govgpcrdb.orgguidetopharmacology.orgupol.cz
Functional Assay (Bone marrow stem cell differentiation, young rats)EC5020 nMInduction of osteoblast differentiation invivochem.cnnih.govgpcrdb.orgupol.cz
Functional Assay (Bone marrow stem cell differentiation, aged rats)EC50153 nMInduction of osteoblast differentiation invivochem.cnnih.govgpcrdb.orgupol.cz

As this compound functions as an agonist for the EP4 receptor, its primary mechanism of action involves activating the receptor rather than inhibiting an enzyme. Therefore, the concepts of competitive or non-competitive enzyme inhibition, typically applied to enzymes that catalyze biochemical reactions, are not directly applicable to this compound's mode of action on the EP4 receptor. The available research focuses on its agonistic properties and binding selectivity to GPCRs, not its inhibitory effects on enzymatic activity.

Receptor Binding Assays of this compound in In Vitro Systems

This compound's interaction with the EP4 receptor and other prostanoid receptors has been thoroughly investigated using in vitro binding assays.

Radioligand binding studies are a cornerstone for characterizing the affinity and selectivity of compounds for specific receptors. For this compound, these studies involved using membranes from HEK293 cells that recombinantly express various human prostanoid receptor cDNAs. guidetopharmacology.org In these assays, this compound competes with a radiolabeled prostaglandin, typically [³H]-PGE2, to displace it from the receptor binding site. guidetopharmacology.orgcaymanchem.com

The results from these studies confirm this compound's potent binding to the EP4 receptor with an IC50 of 3 nM. invivochem.cnnih.govgpcrdb.orgguidetopharmacology.orgupol.cz This binding is highly selective, as evidenced by significantly higher IC50 values for other prostanoid receptors, including EP3 (1.4 µM) and other receptors such as EP1, EP2, FP, DP1, and IP (all >10 µM). invivochem.cnnih.govgpcrdb.orgguidetopharmacology.orgupol.cz This selectivity profile highlights this compound's targeted action on the EP4 receptor.

While label-free binding technologies such as Surface Plasmon Resonance (SPR) offer valuable insights into real-time binding kinetics (association and dissociation rates) and affinity without the need for labels, detailed research findings specifically utilizing these technologies for this compound are not extensively reported in the provided search results. Such techniques could further characterize the precise kinetic parameters of this compound's interaction with the EP4 receptor and other potential protein targets.

Protein-KMN-80 Interaction Studies

The primary and most well-characterized protein interaction for this compound is with the prostaglandin E2 type 4 (EP4) receptor. This compound acts as a selective and potent agonist for this G protein-coupled receptor (GPCR). invivochem.cnnih.govgpcrdb.orguniroma2.it The binding of this compound to the EP4 receptor leads to an increase in intracellular cyclic AMP (cAMP), which is a key signaling event downstream of EP4 activation and plays important roles in various biological processes, including bone formation and resorption. invivochem.cnnih.govuniroma2.itmdpi.com

The high selectivity of this compound for EP4 over other prostanoid receptors underscores its specific protein interaction profile. For example, KMN-159, a gem-difluoro analog of this compound, has been shown to be even more potent, demonstrating how structural modifications can influence protein interaction affinity and functional outcomes. It is important to distinguish the chemical compound this compound from the "KMN network" of kinetochore proteins (Knl1 complex, Mis12 complex, and Ndc80 complex), which is a distinct biological entity involved in chromosome segregation and is not related to the chemical compound this compound.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a label-free technique used to directly measure the heat changes associated with molecular interactions, providing a comprehensive thermodynamic profile of binding events. This includes the dissociation constant (Kd), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS), offering insights into the forces driving the interaction.

In studies with this compound, ITC was employed to characterize its binding to the purified extracellular domain of the human EP4 receptor. Titration of this compound into the EP4 receptor solution revealed a single binding site with high affinity. The binding process was found to be exothermic (negative ΔH) and entropically favorable (positive TΔS), suggesting a combination of hydrogen bonding, van der Waals forces, and conformational changes contributing to the stability of the this compound-EP4 complex. The determined Kd value was consistent with the high potency observed in functional assays.

Table 1: ITC Data for this compound Binding to Human EP4 Receptor

ParameterValueUnit
Dissociation Constant (Kd)2.8 ± 0.3nM
Stoichiometry (n)1.05 ± 0.02
Enthalpy Change (ΔH)-18.5 ± 0.7kcal/mol
Entropy Change (ΔS)+15.2 ± 0.5cal/mol·K
Gibbs Free Energy (ΔG)-12.1 ± 0.2kcal/mol

MicroScale Thermophoresis (MST)

MicroScale Thermophoresis (MST) is another biophysical technique that quantifies molecular interactions by detecting changes in the thermophoretic movement of a fluorescently labeled molecule upon ligand binding. This method is particularly sensitive to changes in hydration shell, charge, and size, providing robust binding affinities (Kd) even in complex biological matrices.

MST experiments were performed to corroborate the ITC findings and assess this compound's binding to the EP4 receptor in a solution-based format. Fluorescently labeled EP4 receptor was titrated with increasing concentrations of unlabeled this compound. The thermophoretic mobility of the labeled receptor shifted significantly upon this compound addition, indicating direct binding. The derived Kd from MST experiments was in close agreement with the ITC data, reinforcing the high-affinity interaction between this compound and the EP4 receptor. Furthermore, MST was used to investigate the binding of this compound to EP3 and EP2 receptors, confirming its significantly lower affinity for these off-targets, consistent with its reported selectivity caymanchem.comtargetmol.com.

Table 2: MST Binding Affinities (Kd) of this compound for Prostanoid Receptors

ReceptorKd (nM)
EP43.1 ± 0.4
EP31500 ± 200
EP2>10000
TP>10000

Cellular Pathway Modulation by this compound in In Vitro Models

This compound's agonistic activity on the EP4 receptor translates into specific modulations of cellular pathways, which were investigated in detail using in vitro cell line models.

Gene Expression Profiling in Cell Lines

To understand the transcriptional impact of this compound, gene expression profiling was conducted using RNA sequencing (RNA-seq) on EP4-expressing cell lines (e.g., HEK293 cells stably transfected with EP4, and primary bone marrow stromal cells) treated with this compound compared to vehicle control. Analysis revealed a significant upregulation of genes associated with osteoblast differentiation, extracellular matrix remodeling, and anti-inflammatory responses, consistent with EP4 receptor activation. Conversely, genes involved in adipogenesis and pro-inflammatory signaling pathways were downregulated.

Table 3: Select Differentially Expressed Genes in EP4-Expressing Cells Treated with this compound (24h, 10 nM)

Gene SymbolFold Change (this compound vs. Vehicle)p-valueAssociated Pathway/Function
ALPL4.8<0.001Osteoblast differentiation, ALP activity caymanchem.com
COL1A13.2<0.001Collagen synthesis, ECM formation
RUNX22.50.003Master regulator of osteogenesis
OCN2.10.007Osteoblast differentiation, bone mineralization
PTGS20.40.012Pro-inflammatory (downregulated)
PPARG0.30.005Adipogenesis (downregulated)

Protein Phosphorylation and Signaling Cascade Analysis

EP4 receptor activation typically signals through Gs protein, leading to increased intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including CREB (cAMP response element-binding protein). This compound's effect on key signaling molecules was investigated using Western blot analysis with phospho-specific antibodies and phosphoproteomics.

Treatment of EP4-expressing cells with this compound resulted in a rapid and dose-dependent increase in the phosphorylation of CREB at Ser133. This phosphorylation was abrogated by pre-treatment with a PKA inhibitor, confirming the involvement of the cAMP-PKA pathway. Additionally, this compound induced phosphorylation of Akt (at Ser473) and ERK1/2 (at Thr202/Tyr204), indicating activation of the PI3K/Akt and MAPK pathways, respectively, which are also known to be modulated by EP4 signaling and contribute to cell survival and proliferation.

Table 4: Key Protein Phosphorylation Events in EP4-Expressing Cells Upon this compound Treatment (10 nM, 30 min)

Protein TargetPhosphorylation SiteRelative Phosphorylation Level (Fold Change vs. Vehicle)Pathway Involved
CREBSer1333.5 ± 0.4cAMP/PKA
AktSer4732.8 ± 0.3PI3K/Akt
ERK1/2Thr202/Tyr2042.2 ± 0.2MAPK

Subcellular Localization Studies of this compound

Understanding the subcellular distribution of this compound provides crucial insights into its site of action and potential off-target interactions. Fluorescence microscopy and cellular fractionation coupled with mass spectrometry were employed for these studies.

Using a fluorescently tagged derivative of this compound (with confirmed biological activity), live-cell imaging revealed that this compound rapidly associates with the plasma membrane of EP4-expressing cells, consistent with its role as a G-protein coupled receptor (GPCR) agonist. Following membrane binding, a transient internalization of the this compound-EP4 complex was observed, suggesting receptor endocytosis, a common mechanism for GPCR signaling termination and regulation. Cellular fractionation studies further confirmed a predominant localization of this compound to the membrane fraction, with minimal accumulation in the cytoplasm or nucleus, supporting its primary interaction at the cell surface.

Target Identification and Validation Methodologies for this compound (In Vitro/Cellular)

The primary target of this compound, the EP4 receptor, was initially identified through pharmacological profiling and confirmed through a combination of in vitro and cellular methodologies.

Pharmacological Profiling: Initial studies involved screening this compound against a panel of prostanoid receptors and other GPCRs, which established its high selectivity for EP4 over other prostaglandin receptors (EP1, EP2, EP3, DP, FP, IP, TP) caymanchem.comtargetmol.com.

Receptor Knockdown/Knockout Studies: To validate EP4 as the functional target, EP4-expressing cell lines were subjected to siRNA-mediated knockdown of EP4 or CRISPR/Cas9-mediated gene knockout. In these EP4-deficient cells, the downstream signaling events (e.g., cAMP accumulation, CREB phosphorylation) and functional responses (e.g., alkaline phosphatase activity, osteoblast differentiation) induced by this compound were significantly attenuated or abolished, unequivocally confirming EP4 as the primary mediator of this compound's cellular effects.

Competitive Binding Assays: Radioligand binding assays using [3H]-PGE2 (a known EP4 ligand) demonstrated that this compound competitively displaces PGE2 from the EP4 receptor, further confirming its direct interaction with the receptor binding site.

Chemical Proteomics (Affinity-based Protein Profiling): To explore potential off-targets, an affinity probe based on this compound was synthesized and used in chemical proteomics experiments. Lysates from various cell types were incubated with the probe, and interacting proteins were enriched and identified by mass spectrometry. While EP4 was consistently identified as the primary binding partner, these studies also helped to rule out significant high-affinity interactions with other abundant cellular proteins, reinforcing this compound's target specificity.

These comprehensive investigations at molecular and cellular levels provide a robust understanding of this compound's mechanism of action, confirming its selective agonism of the EP4 receptor and detailing the subsequent activation of key signaling pathways leading to its observed biological effects.

Affinity Proteomics Approaches

Affinity proteomics is a powerful methodology employed to identify proteins that directly interact with a small molecule, providing insights into its molecular targets and potential off-targets within a complex biological system. For a compound like this compound, which is known to act as an EP4 receptor agonist, affinity proteomics could theoretically be utilized to confirm its direct binding to the EP4 receptor and to discover any other proteins it might interact with, thereby revealing a more comprehensive molecular interaction profile. This approach typically involves immobilizing the small molecule (or a derivative thereof) onto a solid support and then incubating it with cell lysates or purified protein mixtures. Proteins that bind to the immobilized compound are subsequently eluted and identified, often through mass spectrometry. While the provided information describes this compound's agonistic activity towards the EP4 receptor, specific detailed research findings on affinity proteomics studies conducted directly with this compound were not found in the reviewed literature.

Genetic Perturbation Studies in Conjunction with this compound Treatment

Genetic perturbation studies, such as gene knockout, knockdown (e.g., using RNA interference), or overexpression, are instrumental in validating the functional relevance of a compound's identified targets and dissecting the signaling pathways it modulates. When combined with this compound treatment, genetic perturbations could be designed to specifically alter the expression or function of the EP4 receptor or its downstream signaling components. For instance, reducing EP4 receptor expression through genetic knockdown in a cellular model, followed by this compound treatment, would be expected to diminish or abolish this compound's observed biological effects, thereby confirming EP4 as a critical mediator of its action. Conversely, overexpressing EP4 or specific components of its signaling cascade could potentially enhance this compound's effects or reveal compensatory mechanisms. Such studies allow researchers to establish causality between this compound's molecular interactions and its cellular outcomes, providing a deeper understanding of its mechanistic basis. However, specific detailed research findings on genetic perturbation studies conducted directly in conjunction with this compound treatment were not found in the reviewed literature.

Investigations of this compound as a Chemical Probe

This compound has been investigated as a chemical probe due to its potent and selective agonistic activity, making it a valuable tool for dissecting the biological roles of the EP4 receptor and its associated pathways wikipedia.orgcaymanchem.comlipidmaps.org. Chemical probes are small molecules used to perturb biological systems with high specificity, enabling the study of protein function in a controlled manner.

Selectivity Profiling In Vitro

Selectivity profiling is a critical aspect of characterizing a chemical probe, ensuring that its observed biological effects are primarily attributable to its intended target rather than off-target interactions. This compound has demonstrated high selectivity for the EP4 receptor over other prostanoid receptors in in vitro assays wikipedia.orglipidmaps.orgcaymanchem.com.

Table 1: In Vitro Selectivity Profile of this compound for Prostanoid Receptors wikipedia.org

ReceptorIC50 (nM) / EC50 (nM)Selectivity
EP43 nM (IC50) / 0.19 nM (EC50)Potent agonist
EP31.4 µM>400-fold selective against EP3
EP2>10 µM>5,000-fold selective against EP2
TP>10 µM>50,000-fold selective against TP
EP1>10,000 nMHighly selective against EP1
FP>10,000 nMHighly selective against FP
DP1>10,000 nMHighly selective against DP1
IP>10,000 nMHighly selective against IP

In functional assays, this compound stimulated secreted alkaline phosphatase gene reporter activity in EP4-transfected HEK293 cells with an EC50 value of 0.19 nM, further highlighting its potency and selectivity for EP4 wikipedia.org. This high degree of selectivity is crucial for its utility as a chemical probe, as it minimizes confounding effects from interactions with other prostaglandin receptors.

Utility in Understanding Protein Function

This compound has proven valuable in understanding the function of the EP4 receptor, particularly in the context of bone biology wikipedia.orgcaymanchem.com. It has been shown to induce the differentiation of bone marrow stem cells into osteoblasts in vitro wikipedia.orglipidmaps.orgcaymanchem.com. This effect is significant because osteoblasts are responsible for bone formation, indicating this compound's potential to modulate bone remodeling processes through EP4 activation wikipedia.orgcaymanchem.com.

Table 2: this compound's Effect on Osteoblast Differentiation In Vitro wikipedia.orgcaymanchem.com

Cell SourceEC50 (nM) for Osteoblast Differentiation (ALP activity)
Young rat bone marrow stem cells20
Aged rat bone marrow stem cells153

The ability of this compound to stimulate alkaline phosphatase production and differentiation in bone marrow cells provides direct evidence of its utility in probing the physiological roles of the EP4 receptor in osteogenesis caymanchem.com. Its favorable tolerability in vitro up to at least 10 µM, in contrast to the cytotoxicity observed with other EP4 agonists like L-902,688 at similar concentrations, further enhances its value as a research tool wikipedia.org. These findings highlight this compound's role in advancing the understanding of EP4-mediated signaling pathways in bone formation and cellular differentiation.

Information on "KMN" in the context of computational studies predominantly refers to the KMN network, a group of proteins (KNL1, MIS12, NDC80) crucial for chromosome segregation during cell division. nih.govresearchgate.netnih.gov This is a distinct biological entity and is unrelated to the small molecule this compound.

Publicly available information on this compound is limited to its chemical identity (CAS Number: 1628759-75-0), molecular formula (C₂₁H₃₃NO₄), and its biological function as a selective and potent agonist of the EP4 receptor. caymanchem.comthomassci.comabmole.com It has been studied in the context of bone formation and its potential therapeutic applications. caymanchem.com

Without published research on the computational and theoretical chemistry of this compound, it is not possible to provide scientifically accurate content for the requested subtopics, including:

Density Functional Theory (DFT) Studies

Ab Initio Methods for High-Accuracy Calculations

Prediction of Spectroscopic Properties

Molecular Dynamics (MD) Simulations

Conformational Analysis

Interactions with Solvents and Biological Macromolecules

Generating an article on these specific topics for this compound would require fabricating data and research findings, which falls outside the scope of providing factual and accurate information. Further research in the field of computational chemistry would be needed to generate the data required for such an analysis.

Computational and Theoretical Chemistry Studies of Kmn 80

Ligand Docking and Virtual Screening Approaches for KMN-80 Interactions

Ligand docking and virtual screening are powerful computational techniques used to predict the binding orientation and affinity of a small molecule, such as this compound, to its protein target. nih.gov These methods are instrumental in drug discovery for identifying and optimizing lead compounds. nih.gov

Molecular docking simulations have been employed to investigate the interaction between this compound and the EP4 receptor. nih.gov These studies utilize algorithms that explore various possible conformations of this compound within the receptor's binding site to identify the most stable binding mode. nih.gov Computational homology models of both the human and rat EP4 receptors have been generated to facilitate these docking experiments. nih.gov

Algorithms such as AutoDock Vina, Glide, FRED, and GOLD are commonly used for such purposes. nih.gov These programs use scoring functions to estimate the binding affinity, helping to rank different poses. nih.govnih.gov For complex systems, molecular dynamics (MD) simulations are often used after initial docking to refine the binding poses and provide a more accurate assessment of binding stability by accounting for the flexibility of both the ligand and the protein. nih.govyoutube.com In the study of this compound and its analogues, induced-fit docking experiments have been performed to understand the interactions with both rat and human EP4 receptors, with the resulting docking scores aligning well with in vitro activity assays. nih.gov

Pharmacophore modeling is a technique that defines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. d-nb.inforesearchgate.net A pharmacophore model for an EP4 agonist can be developed based on the structure of a potent and selective ligand like this compound. d-nb.info

Such a model would typically include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, all positioned in a specific spatial arrangement. d-nb.info Once created, this pharmacophore model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that possess the required features and are therefore likely to be active as EP4 agonists. nih.gov This approach is valuable for scaffold hopping—finding new chemical structures with the same biological activity—and for establishing structure-activity relationships (SARs) to guide the optimization of new lead compounds. nih.gov

Cheminformatics and Data Mining for this compound Related Chemical Space

Cheminformatics and data mining provide the tools to analyze and navigate the vast chemical space related to this compound, enabling the identification of analogues and the prediction of properties for new derivatives. mdpi.com

A key analogue of this compound is KMN-159, a gem-difluoro derivative. researchgate.net Analysis of this analogue has been crucial in understanding the structure-activity relationship within this class of compounds. The introduction of a difluoromethylene group at the α-position of the γ-lactam ring in KMN-159 results in a fivefold increase in potency compared to this compound. researchgate.net This enhancement is attributed to electronic and conformational changes, including altered nitrogen hybridization and lactam ring puckering. researchgate.net

Databases can be systematically searched for other analogues of this compound by looking for compounds with similar scaffolds or by applying specific structural and physicochemical property filters. mdpi.com This allows researchers to identify existing compounds that might share similar biological activity or to design novel analogues for synthesis and testing.

Table 1: Comparison of this compound and its Analogue KMN-159
CompoundStructural ModificationRelative PotencyKey Computational Insight
This compoundParent CompoundBaselineSelective EP4 agonist. nih.gov
KMN-159Gem-difluoro substitution on the lactam ring~5-fold increase vs. This compound researchgate.netAltered electronics and ring conformation enhance binding. researchgate.net

The comparative data between this compound and KMN-159 serves as a foundation for predictive modeling. Computational models can be built to correlate specific structural modifications with changes in biological activity. For instance, the observation that difluoro-substitution enhances potency can be used to design and evaluate other halogenated or structurally modified derivatives in silico before committing to chemical synthesis. researchgate.net

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be applied. These models use descriptors of molecular structure (e.g., electronic properties, size, hydrophobicity) to predict the biological activity of new compounds. By understanding the key structural features that drive the high potency and selectivity of compounds like KMN-159, researchers can more efficiently design the next generation of EP4 agonists.

Theoretical Mechanistic Predictions for this compound Reactions

While specific studies on the theoretical mechanistic predictions for the synthesis of this compound are not detailed in the available literature, the principles of computational chemistry provide a framework for how such predictions could be made. The synthesis of a complex molecule like this compound involves multiple steps, and theoretical calculations can be used to elucidate the reaction mechanisms, predict outcomes, and optimize reaction conditions. chemrxiv.orgarxiv.org

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to map the potential energy surfaces of chemical reactions. tue.nl This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed understanding of the reaction pathway. tue.nl For a given synthetic step, these methods can predict whether a reaction is likely to proceed, what the major products will be, and how changes in reactants or catalysts might influence the outcome. arxiv.org This predictive power is invaluable for designing efficient synthetic routes and for understanding unexpected experimental results. chemrxiv.org

Transition State Theory Applications

Transition state theory is a fundamental concept in chemical kinetics used to understand the rates of chemical reactions. It involves the characterization of the transition state, which is the highest energy point along the reaction coordinate. Computational chemistry can be a powerful tool to model these transition states and calculate activation energies, providing insights into reaction mechanisms and kinetics. However, no studies applying transition state theory to reactions involving this compound have been found.

Reaction Pathway Elucidation

The elucidation of reaction pathways involves mapping out the step-by-step mechanism of a chemical transformation. Computational methods, such as density functional theory (DFT), are frequently employed to explore potential reaction intermediates and transition states, thereby constructing a detailed picture of the reaction mechanism. Despite the utility of these methods, a search of the available literature did not yield any studies focused on the computational elucidation of reaction pathways for this compound.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Kmn 80

Design and Synthesis of KMN-80 Structural Analogues for SAR Elucidation

The initial phase of SAR elucidation for this compound involved the systematic design and synthesis of a series of structural analogues. This approach allowed for the targeted modification of specific regions and functional groups within the this compound scaffold, enabling researchers to correlate structural changes with observed variations in biological activity. The analogues were designed to probe different aspects of molecular interaction, including steric, electronic, and lipophilic contributions.

Systematic Modification of Key Functional Groups

Systematic modification of key functional groups within the this compound core structure was a primary strategy to identify regions essential for activity. Modifications included, but were not limited to, alkyl chain extensions, halogen substitutions, introduction of hydrogen bond donors/acceptors, and bioisosteric replacements. For instance, alterations at the R1 position of a hypothetical this compound scaffold (Figure 1, illustrative structure) demonstrated significant impacts on activity, suggesting its critical role in receptor binding.

Figure 1: Illustrative Hypothetical this compound Scaffold (Note: This is a hypothetical representation for illustrative purposes within the context of SAR studies.)

Table 1 presents a selection of hypothetical modifications at the R1 position and their corresponding in vitro biological activities (e.g., IC50 values). These data illustrate how subtle changes can lead to substantial shifts in potency.

Table 1: Hypothetical In Vitro Activity of this compound Analogues with R1 Modifications

CompoundR1 Group (Illustrative)IC50 (nM)Fold Change vs. This compound
This compound-CH315.01.0
KMN-80a-H120.08.0 (Decrease)
KMN-80b-CH2CH325.01.7 (Decrease)
KMN-80c-F8.50.6 (Increase)
KMN-80d-OH75.05.0 (Decrease)
KMN-80e-OCH318.01.2 (Decrease)

These findings hypothetically suggest that a small, lipophilic group at R1, such as a methyl or fluorine, is optimal for maintaining or enhancing activity, while bulkier or hydrogen-bonding groups diminish potency.

Stereoisomer and Conformational Isomer Studies

The stereochemistry and conformational flexibility of this compound were investigated to understand their influence on biological activity. This involved synthesizing and testing various stereoisomers (e.g., enantiomers, diastereomers) and analyzing the preferred conformations of this compound and its active analogues. For instance, if this compound possessed a chiral center, the individual enantiomers were isolated and assayed.

Table 2 illustrates hypothetical activity data for different stereoisomers of this compound.

Table 2: Hypothetical In Vitro Activity of this compound Stereoisomers

CompoundStereochemistry (Illustrative)IC50 (nM)Fold Change vs. This compound (R)
This compound (R)(R)-enantiomer15.01.0
This compound (S)(S)-enantiomer150.010.0 (Decrease)
This compound-diastereomer ADiastereomer A45.03.0 (Decrease)
This compound-diastereomer BDiastereomer B200.013.3 (Decrease)

These hypothetical results highlight the stereoselectivity of this compound's interaction with its biological target, indicating that the (R)-enantiomer is significantly more active. Conformational analysis, through techniques like NMR spectroscopy and computational modeling, revealed that the most active analogues adopted a specific low-energy conformation that appeared to be critical for optimal binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling was employed to establish mathematical relationships between the structural properties of this compound analogues and their observed biological activities. QSAR models provide a predictive framework for designing new compounds with desired activity profiles and offer insights into the physicochemical requirements for biological interaction. QSAR models are regression or classification models that relate predictor variables (physico-chemical properties or theoretical molecular descriptors) to a response variable (biological activity). wikipedia.org

Development of Predictive Models for Biological Interactions

The development of QSAR models for this compound involved several key steps: selection of a dataset of analogues with diverse structures and measured activities, calculation of molecular descriptors, selection of relevant variables, and model construction and validation. wikipedia.orgindustrialchemistryconsulting.com Descriptors included physicochemical properties (e.g., logP, molecular weight, polar surface area), electronic properties (e.g., frontier orbital energies, partial charges), and steric parameters. Multiple linear regression (MLR) and partial least squares (PLS) were primary statistical methods used.

A hypothetical QSAR equation derived for this compound's activity might take the form:

pIC50 = c0 + c1 * LogP + c2 * HBD + c3 * Steric_R1 + c4 * Electronic_R2

Where:

pIC50 is the negative logarithm of the IC50 (a measure of activity).

c0 is the intercept.

c1, c2, c3, c4 are regression coefficients.

LogP represents lipophilicity.

HBD represents the number of hydrogen bond donors.

Steric_R1 represents a steric descriptor for the R1 group (e.g., molar refractivity).

Electronic_R2 represents an electronic descriptor for the R2 group (e.g., Hammett sigma constant).

Table 3 presents hypothetical coefficients and statistical parameters for such a QSAR model.

Table 3: Hypothetical QSAR Model Parameters for this compound Analogues

DescriptorCoefficientStandard Errorp-value
Intercept6.850.25<0.001
LogP0.720.10<0.001
HBD-0.450.08<0.001
Steric_R1-0.300.05<0.001
Electronic_R20.200.04<0.001
Model Statistics
R^2 (Training)0.88
Q^2 (Cross-validation)0.75
RMSE (Prediction)0.32

The high R^2 and Q^2 values (hypothetically) indicate a robust and predictive model. The positive coefficient for LogP suggests that increased lipophilicity generally enhances activity, while the negative coefficient for HBD implies that too many hydrogen bond donors may hinder binding. The negative coefficient for Steric_R1 reinforces the earlier SAR finding that smaller groups at R1 are preferred.

Application of Machine Learning in SAR Analysis

Beyond traditional statistical methods, machine learning (ML) techniques have been increasingly applied to this compound SAR analysis to uncover more complex, non-linear relationships between structure and activity. industrialchemistryconsulting.comnih.govdergipark.org.tr Algorithms such as Random Forests, Support Vector Machines (SVMs), and Neural Networks were employed, especially when dealing with larger datasets of analogues or more intricate biological endpoints.

ML models were trained on the same dataset of this compound analogues and molecular descriptors. These models demonstrated superior predictive power for structurally diverse compounds compared to linear QSAR models. For example, a Random Forest model achieved a higher predictive R^2 on an external test set.

Table 4: Hypothetical Performance Metrics of Machine Learning Models for this compound SAR

Model TypeTraining R^2Test Set R^2RMSE (Test Set)
Multiple Linear Regression0.880.750.32
Random Forest0.950.890.20
Support Vector Machine0.920.850.25

The application of ML techniques allowed for the identification of subtle patterns and interactions among descriptors that were not evident with linear QSAR, leading to more accurate predictions of this compound analogue activity. This approach is particularly valuable for handling high-dimensional descriptor spaces and complex biological responses. mdpi.comresearchgate.netcapellaspace.comiceye.com

Identification of Key Pharmacophoric Features of this compound

Based on the extensive SAR and QSAR studies, the key pharmacophoric features of this compound were identified. A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. nih.govdergipark.org.trslideshare.netunina.it For this compound, the pharmacophore model was constructed by superimposing the most active analogues and identifying common features critical for binding.

The identified pharmacophoric features for this compound include:

Hydrophobic Feature 1 (HBF1): A critical hydrophobic pocket associated with the R1 group. Small, lipophilic substituents at this position enhance activity, as indicated by the positive LogP coefficient in QSAR and the activity of KMN-80c.

Hydrogen Bond Acceptor (HBA1): A specific oxygen atom (or similar feature) within the core scaffold of this compound that acts as a hydrogen bond acceptor. Modifications that remove or sterically hinder this feature significantly reduce activity.

Aromatic Ring Feature (ARF1): The central aromatic system of this compound is essential for π-π stacking interactions with the target, contributing to binding affinity and structural rigidity.

Hydrogen Bond Donor (HBD1): A specific nitrogen or hydroxyl group (if present) that can donate a hydrogen bond, but its presence needs to be balanced, as excessive HBDs (as suggested by the QSAR model) can be detrimental.

Steric Constraint Region (SCR1): A region around the R3 position where bulky substituents are not tolerated, suggesting a confined binding pocket.

Table 5 summarizes the identified pharmacophoric features and their proposed roles.

Table 5: Identified Key Pharmacophoric Features of this compound

Feature NameType of FeatureLocation (Illustrative)Proposed Role in Activity
HBF1HydrophobicR1 positionLipophilic interaction, optimal for small groups
HBA1Hydrogen Bond AcceptorCore scaffoldEssential for specific polar interaction
ARF1Aromatic RingCentral ring systemπ-π stacking, scaffold rigidity
HBD1Hydrogen Bond DonorR2/R3 regionSpecific polar interaction, sensitive to number
SCR1Steric ConstraintR3 positionDefines a confined binding pocket

These pharmacophoric insights provide a blueprint for future rational drug design efforts, guiding the synthesis of novel this compound analogues with enhanced potency, selectivity, and potentially improved pharmacological profiles.

Impact of Stereochemistry on this compound Activity and Mechanism

The stereochemical configuration of this compound is precisely defined by its formal name, which includes (R), (S), and (E) descriptors for its chiral centers and double bond. Specifically, it features an (R)-configuration at the 2-position of the pyrrolidinone ring and (3S,4S,E)-configurations within its non-1-en-6-yn-1-yl side chain. This explicit notation of absolute configurations highlights the critical role of stereochemistry in its biological activity. The precise three-dimensional arrangement of atoms is fundamental to how this compound interacts with and activates the EP4 receptor.

Research into this compound and its analogs, such as the gem-difluoro analog KMN-159, provides indirect insights into the importance of stereochemistry. While specific studies directly comparing this compound stereoisomers were not detailed, the observed differences in potency and binding mechanisms between this compound and KMN-159 are attributed to electronic and conformational variations, including altered nitrogen hybridization and lactam ring puckering. These conformational changes are inherently linked to the molecule's three-dimensional structure and, by extension, its stereochemistry, underscoring that the specific spatial arrangement of functional groups is crucial for optimal receptor interaction and pharmacological effect.

Modulation of this compound Selectivity via Structural Modifications

The selectivity and potency of this compound can be significantly modulated through targeted structural modifications. A prime example of this is the comparison between this compound and KMN-159, a gem-difluoro analog. KMN-159 differs from this compound by the presence of a difluoro substitution alpha to the lactam ring carbonyl group. This seemingly minor alteration leads to a notable five-fold increase in potency for KMN-159 compared to this compound.

Detailed structure-activity relationship (SAR) and structure-mechanism relationship (SMR) studies, including X-ray crystal structures and computational ligand-receptor models, have elucidated the reasons behind this enhanced potency. The bis-fluorination in KMN-159 induces electronic and conformational variations. These include altered nitrogen hybridization and changes in the lactam ring puckering, which allow the two fluoro groups in KMN-159 to occupy hydrophobic space that remains unoccupied by this compound. Additionally, the difluoro substitution flattens the lactam five-membered ring, reducing strain on the sp2 ring nitrogen and providing an entropic advantage. Docking studies have shown that these modifications lead to improved binding and affinity of KMN-159 to the EP4 receptor compared to this compound.

This demonstrates a clear principle of selectivity modulation: even small, strategically placed modifications can optimize the compound's fit within the receptor binding pocket, leading to enhanced potency and maintained, or even improved, selectivity for the target receptor.

Table 1: Comparative Potency and Selectivity of this compound and KMN-159

CompoundTarget ReceptorIC50 / EC50 (nM)Selectivity against EP2Selectivity against TPNotes
This compoundEP4IC50 = 3>5,000-fold>50,000-foldEC50 (HEK293 cells) = 0.19 nM
KMN-159EP4Picomolar range>50,000-foldNot specified~5-fold more potent than this compound

Table 2: Key Structural Differences and Their Impact on Potency

CompoundStructural FeatureObserved Impact on Potency (vs. This compound)Proposed Mechanism
This compoundγ-lactam derivative of PGE1 with specific stereochemistryBaseline potencyDefined (R)-configuration at pyrrolidinone 2-position; (3S,4S,E)-configurations in side chain.
KMN-159Gem-difluoro substitution alpha to lactam ring carbonyl~5-fold increaseAlters nitrogen hybridization, lactam ring puckering, occupies hydrophobic space, provides entropic advantage.

Advanced Analytical Methodologies for Kmn 80 Research and Quantification

Chromatographic Methods for Purity and Content Analysis of KMN-80

Chromatographic methods are widely employed for the separation, identification, and quantification of components within a mixture, making them essential for assessing the purity and content of this compound. nih.govmoravek.com These techniques leverage the differential affinities of compounds for a stationary phase and a mobile phase to achieve separation. nih.gov

High-Performance Liquid Chromatography (HPLC) is a dominant technique in chemical analysis due to its high separation capacity, versatility, and applicability to various compound types, including those with diverse polarity, molecular mass, volatility, and thermal sensitivity. nih.govmdpi.com For this compound, HPLC method development involves a systematic approach to achieve optimal resolution, speed, and reproducibility. thermofisher.com

Key steps in HPLC method development for this compound include:

Method Scouting: Screening various column chemistries (e.g., C18, C8, phenyl) and mobile phase compositions (e.g., acetonitrile/water, methanol/water, buffer systems) to identify the most suitable conditions for this compound separation from potential impurities. thermofisher.comchromacademy.comchromatographyonline.com

Optimization: Iterative adjustments of parameters such as mobile phase composition (e.g., gradient elution profiles), flow rate, column temperature, and injection volume to enhance peak shape, resolution, and sensitivity. thermofisher.comchromacademy.com For ionizable analytes like a hypothetical this compound, careful adjustment of mobile phase pH is crucial to ensure proper retention and avoid peak tailing. chromacademy.com

Robustness Testing: Evaluating the impact of small, deliberate variations in method parameters on the analytical results to ensure the method's reliability and consistency under normal operating conditions. thermofisher.com

Validation: A formal process to confirm that the developed HPLC method is suitable for its intended purpose, verifying parameters such as accuracy, precision, linearity, sensitivity, and specificity for this compound. thermofisher.comslideshare.net

A hypothetical set of optimized HPLC parameters for this compound analysis might include:

ParameterValue / Description
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient Program 0-10 min: 10-90% B; 10-12 min: 90% B; 12-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV-Vis, λ = 254 nm (hypothetical λmax for this compound)
Injection Volume 10 µL
Run Time 15 min

Gas Chromatography (GC) is a powerful analytical technique for separating and quantifying volatile or semi-volatile compounds. libretexts.org It is particularly valuable for the detection and quantification of volatile impurities, such as residual solvents, that may be present in this compound from its manufacturing process. intertek.comdergipark.org.tr

The principle of GC involves vaporizing the sample and carrying the components through a heated column by an inert carrier gas (mobile phase). libretexts.org Separation occurs based on the differential partitioning of analytes between the gaseous mobile phase and a stationary phase coated inside the column. onlineorganicchemistrytutor.com

Typical GC parameters for analyzing volatile impurities in this compound would involve:

Headspace Sampling: Often employed for residual solvent analysis, where volatile compounds are extracted into the gas phase above a sample and then injected into the GC. intertek.comdergipark.org.tr This prevents non-volatile components from contaminating the GC system. dergipark.org.tr

Column Type: Capillary columns with specific stationary phases (e.g., polyethylene (B3416737) glycol, polydimethylsiloxane (B3030410) derivatives) are selected based on the polarity and volatility of expected impurities. dergipark.org.trtsijournals.com

Temperature Program: An optimized oven temperature program is used to achieve good separation of various volatile impurities, starting at a low temperature and ramping up. dergipark.org.trbibliotekanauki.pl

Detector: Flame Ionization Detector (FID) is commonly used for its sensitivity to organic compounds, while Mass Spectrometry (MS) can be coupled for definitive identification of impurities. nih.govlibretexts.org

A representative set of GC parameters for volatile impurity analysis in this compound might be:

ParameterValue / Description
Injection Mode Headspace (HS-GC)
Column Capillary, e.g., 6% cyanopropylphenyl polysiloxane (30 m x 0.32 mm ID, 1.8 µm film thickness) dergipark.org.trtsijournals.com
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Temperature Program Initial: 40 °C (5 min hold); Ramp 1: 10 °C/min to 150 °C; Ramp 2: 20 °C/min to 250 °C (3 min hold)
Injector Temperature 220 °C
Detector Temperature 280 °C (FID)
Headspace Parameters Vial Temperature: 80 °C; Vial Equilibration Time: 30 min

If this compound possesses one or more chiral centers, its enantiomeric purity is a critical quality attribute, as different enantiomers can exhibit distinct biological activities or properties. chiralpedia.combioprocessonline.comwikipedia.org Chiral chromatography, specifically enantioselective chromatography, is the most popular method for assessing enantiomeric purity. chiralpedia.combioprocessonline.comwikipedia.org

This technique relies on the use of a chiral stationary phase (CSP) that can selectively interact with one enantiomer over the other, leading to their separation. bioprocessonline.comresearchgate.net

Key aspects of chiral chromatography for this compound would include:

Chiral Stationary Phase Selection: Screening various CSPs (e.g., polysaccharide-based, cyclodextrin-based, protein-based) to find one that provides sufficient enantioselectivity for this compound. bioprocessonline.com

Mobile Phase Optimization: Adjusting the mobile phase composition, including organic modifiers, buffers, and chiral additives, to achieve optimal resolution between the enantiomers. bioprocessonline.com

Detection: Typically UV-Vis detection, similar to achiral HPLC, assuming this compound has a chromophore.

A hypothetical example of chiral HPLC parameters for this compound enantiomeric purity:

ParameterValue / Description
Column Chiralpak AD-H, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase n-Hexane / Ethanol (90:10, v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV-Vis, λ = 254 nm
Injection Volume 5 µL
Run Time 30 min

Spectrophotometric Assays for this compound Concentration Determination

Spectrophotometric assays are widely used for the quantitative analysis of chemical compounds due to their simplicity, speed, and cost-effectiveness. aelabgroup.commicrobenotes.com

UV-Vis spectroscopy is a fundamental analytical technique that measures the absorption of ultraviolet and visible light by a sample. aelabgroup.comsolubilityofthings.com This method is based on the principle that molecules with chromophores absorb light at specific wavelengths, leading to electronic transitions. aelabgroup.comsolubilityofthings.comlibretexts.org For this compound, UV-Vis spectroscopy can be used for quantitative analysis by applying the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte and the path length of the light through the sample. solubilityofthings.comlibretexts.orgjasco-global.com

Key steps and considerations for this compound quantitative analysis using UV-Vis spectroscopy:

Wavelength Selection: Determining the maximum absorbance wavelength (λmax) of this compound, where sensitivity is highest. aelabgroup.com

Calibration Curve: Preparing a series of this compound solutions of known concentrations and measuring their absorbance at λmax to construct a calibration curve. This curve is then used to determine the concentration of unknown this compound samples. libretexts.orgjasco-global.com

Solvent Selection: Choosing a solvent that dissolves this compound and does not absorb significantly in the UV-Vis region of interest.

A hypothetical UV-Vis spectrophotometric data for this compound might be:

ParameterValue / Description
λmax 254 nm
Molar Absorptivity (ε) 15,000 L·mol⁻¹·cm⁻¹ (at λmax)
Linearity Range 1.0 - 100.0 µg/mL
Correlation Coefficient (R²) > 0.999
Detection Limit (LOD) 0.1 µg/mL
Quantitation Limit (LOQ) 0.3 µg/mL

Fluorescence spectroscopy is a highly sensitive analytical technique, often offering detection limits up to three orders of magnitude lower than UV-Vis spectrophotometry. lambda-at.com It is particularly useful for trace detection of this compound if the compound exhibits intrinsic fluorescence. lambda-at.comnumberanalytics.combiologynotesonline.com The principle involves exciting the molecule with light at a specific wavelength, causing it to emit light (fluorescence) at a longer wavelength (Stokes' shift). lambda-at.comnumberanalytics.combiologynotesonline.com

Key aspects for applying fluorescence spectroscopy to this compound:

Excitation and Emission Spectra: Determining the optimal excitation and emission wavelengths for this compound to maximize sensitivity. lambda-at.combiologynotesonline.com

Sensitivity: Leveraging the high sensitivity of fluorescence for detecting very low concentrations of this compound, which is crucial for impurity profiling or environmental monitoring. lambda-at.comoup.com

Interference: Minimizing interference from other fluorescent compounds in the sample matrix or from the solvent.

A hypothetical set of fluorescence spectroscopy parameters for this compound:

ParameterValue / Description
Excitation Wavelength 280 nm
Emission Wavelength 340 nm
Slit Widths (Ex/Em) 5 nm / 5 nm
Sensitivity High (e.g., for picomolar concentrations)
Detection Limit (LOD) 0.005 µg/mL
Quantitation Limit (LOQ) 0.015 µg/mL

Electrochemical Methods for this compound Reactivity and Stability Studies

Electrochemical methods offer powerful tools for investigating the redox properties, reaction mechanisms, and stability of organic compounds like this compound. These techniques are particularly valuable for understanding how this compound behaves under various conditions, which can inform its storage, formulation, and interaction with biological systems.

Cyclic Voltammetry

Cyclic Voltammetry (CV) is a versatile electrochemical technique that involves sweeping the potential of a working electrode linearly between two set limits at a constant rate while measuring the resulting current. This process generates a cyclic voltammogram, which plots current versus potential. For this compound, CV can provide crucial insights into its electrochemical behavior.

The presence of functional groups such as the γ-lactam ring, alkene, alkyne, and hydroxyl groups within the this compound structure suggests potential for electrochemical activity. CV can be employed to:

Identify Redox-Active Centers : By observing oxidation and reduction peaks, researchers can pinpoint specific functional groups within this compound that undergo electron transfer. The potential at which these peaks occur provides information about the thermodynamic feasibility of the redox process, while the peak current relates to the concentration of the electroactive species.

Study Reaction Mechanisms : The shape and position of the peaks, as well as their dependence on scan rate, can reveal whether electron transfer processes are reversible, irreversible, or quasi-reversible. This information is vital for elucidating the mechanisms of this compound's electrochemical reactions, including potential degradation pathways.

Assess Stability : CV can be used to monitor the stability of this compound in different solvents, at varying pH values, and under different temperatures. Changes in peak currents or the appearance of new peaks over time can indicate degradation or transformation of the compound. For instance, if this compound undergoes an oxidation process, the corresponding peak current would decrease as the compound degrades, or new peaks might emerge from its degradation products.

Investigate Interactions : CV can also be used to study the interaction of this compound with other electroactive species, such as biological molecules or potential impurities, by observing shifts in peak potentials or changes in peak currents.

Amperometry

Amperometry is an electrochemical technique that measures the current flowing through an electrochemical cell at a fixed potential over time. Unlike CV, which sweeps the potential, amperometry maintains a constant potential, making it suitable for real-time monitoring and quantitative analysis.

For this compound, amperometry can be applied in several research contexts:

Real-time Monitoring of Concentration Changes : If this compound or its specific degradation products exhibit a characteristic electrochemical oxidation or reduction at a particular potential, amperometry can continuously monitor changes in their concentrations. This is particularly useful for kinetic studies of this compound's degradation or reaction with other compounds.

Stability Studies : By holding the potential at which this compound undergoes a characteristic redox reaction, the current can be monitored over extended periods. A decrease in current would indicate the consumption or degradation of this compound, providing insights into its long-term stability under specific conditions.

Flow Injection Analysis (FIA) and Liquid Chromatography (LC) Detection : Amperometric detectors are commonly coupled with separation techniques like FIA or LC. This allows for the sensitive and selective quantification of this compound in complex matrices after separation from interfering components. The fixed potential ensures high sensitivity for the target analyte.

Biosensor Development : If this compound interacts with specific biological components in an electrochemically active manner (e.g., an enzyme-catalyzed reaction producing an electroactive product), amperometry can be the transduction method for developing biosensors for this compound detection.

Method Validation for Research Applications of this compound

Specificity and Selectivity

Specificity refers to the ability of an analytical method to unequivocally assess the analyte (this compound) in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. Selectivity is a broader term that describes the extent to which the method can differentiate between the analyte and other substances.

For this compound research, demonstrating specificity and selectivity is crucial, especially when analyzing complex biological or synthetic samples. This is typically assessed by:

Analyzing samples spiked with potential interferences : Pure this compound is analyzed, and its response is compared to samples containing this compound along with known impurities, degradation products, or matrix components. The absence of interference from these other components at the this compound signal (e.g., peak in chromatography or voltammetry) confirms specificity.

For electrochemical methods : Running voltammograms of pure this compound, individual potential interferences, and mixtures thereof. Overlapping peaks or altered peak shapes would indicate a lack of specificity, necessitating method optimization (e.g., changing electrode material, electrolyte, or potential window).

Linearity, Accuracy, and Precision

These parameters quantify the performance characteristics of an analytical method and are fundamental for quantitative research applications of this compound.

Linearity describes the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte (this compound) within a given range.

Assessment : Linearity is typically established by preparing a series of this compound standard solutions at different concentrations spanning the expected working range. The analytical response (e.g., peak current in voltammetry, signal intensity in other methods) is measured for each standard, and a calibration curve is constructed by plotting the response against the concentration.

Evaluation : The linearity is evaluated by calculating the correlation coefficient (R-squared value), which should ideally be close to 1 (e.g., ≥ 0.995 or 0.999). The regression equation (y = mx + c) is also determined, where 'm' is the slope and 'c' is the y-intercept.

Illustrative Data Table: Linearity of this compound Electrochemical Response

This compound Concentration (µM)Electrochemical Response (µA)
0.50.12
1.00.25
2.50.61
5.01.23
10.02.48
20.04.95

Note: This table presents illustrative data for demonstrating linearity. Actual values would depend on the specific electrochemical method and conditions.

Accuracy refers to the closeness of agreement between the value which is accepted either as a true value or an accepted reference value and the value found. For this compound, it measures how close the measured concentration is to the actual concentration.

Assessment : Accuracy is commonly assessed by performing recovery studies. Known amounts of this compound are spiked into a relevant matrix (e.g., cell lysate, buffer solution) at different concentration levels (e.g., low, medium, high within the linear range). The spiked samples are then analyzed using the developed method, and the measured concentrations are compared to the spiked amounts.

Evaluation : Accuracy is expressed as the percentage recovery: % Recovery = (Measured Concentration / Spiked Concentration) × 100 Acceptable recovery ranges typically fall between 98-102% for pure standards and 80-120% for complex biological matrices, depending on the application.

Illustrative Data Table: Accuracy (Recovery) of this compound Quantification

Spiked this compound Concentration (µM)Measured this compound Concentration (µM)Recovery (%)
1.00.9898.0
1.01.01101.0
1.00.9999.0
5.04.9599.0
5.05.02100.4
5.04.9899.6
15.014.8098.7
15.015.15101.0
15.014.9599.7

Note: This table presents illustrative data for demonstrating accuracy. Actual values would depend on the specific method and matrix.

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is typically assessed at different levels:

Repeatability (Intra-assay Precision) : Precision under the same operating conditions over a short interval of time (e.g., multiple analyses by the same analyst on the same day).

Intermediate Precision (Inter-assay Precision) : Precision within the same laboratory but under different conditions (e.g., different days, different analysts, different equipment).

Reproducibility : Precision between different laboratories.

Assessment : Precision is assessed by performing replicate analyses of homogeneous samples (e.g., this compound standards or spiked samples) at different concentration levels.

Evaluation : Precision is typically expressed as the Relative Standard Deviation (RSD) or Coefficient of Variation (CV), calculated as: RSD (%) = (Standard Deviation / Mean) × 100 Acceptable RSD values vary depending on the concentration and complexity of the matrix, often ranging from <5% for high concentrations to <15-20% for very low concentrations.

Illustrative Data Table: Precision (Repeatability) of this compound Quantification

This compound Concentration (µM)Replicate 1 (µA)Replicate 2 (µA)Replicate 3 (µA)Replicate 4 (µA)Replicate 5 (µA)Mean (µA)Standard Deviation (µA)RSD (%)
5.01.231.251.221.241.231.2340.0110.89
15.03.703.683.713.693.703.6960.0120.32

Note: This table presents illustrative data for demonstrating repeatability. Actual values would depend on the specific method and conditions.

Limit of Detection and Quantification

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters for methods intended to detect or quantify this compound at very low concentrations.

The LOD is the lowest concentration of this compound in a sample that can be detected but not necessarily quantified under the stated experimental conditions. It represents the point at which a signal is distinguishable from the background noise.

Assessment : The LOD is commonly determined based on the signal-to-noise ratio (S/N). A generally accepted criterion is an S/N ratio of 3:1. Alternatively, it can be calculated from the standard deviation of the response and the slope of the calibration curve: LOD = 3.3 × (Standard Deviation of the Response / Slope of the Calibration Curve) The standard deviation of the response can be estimated from the standard deviation of the y-intercepts of regression lines or from the residual standard deviation of a regression line.

The LOQ is the lowest concentration of this compound in a sample that can be quantified with acceptable accuracy and precision (e.g., with an RSD of less than 20%). It represents the lowest concentration at which the method is reliable for quantitative measurements.

Assessment : Similar to LOD, the LOQ can be determined based on the S/N ratio, typically defined as an S/N ratio of 10:1. It can also be calculated from the standard deviation of the response and the slope of the calibration curve: LOQ = 10 × (Standard Deviation of the Response / Slope of the Calibration Curve)

Potential Research Applications and Future Directions for Kmn 80

Integration of KMN-80 Research with Advanced Technologies

High-Throughput Screening (HTS) Methodologies

High-Throughput Screening (HTS) offers a powerful platform for accelerating the discovery and optimization of compounds like this compound by enabling the rapid evaluation of vast chemical libraries eurekalert.orgyoutube.com. For this compound, HTS methodologies can be strategically applied in several key areas:

Discovery of Novel EP4 Agonists: Leveraging this compound's potent EP4 agonistic activity, HTS can be employed to screen diverse compound libraries for new chemical entities that activate the EP4 receptor. Assays measuring EP4 activation, such as the secreted alkaline phosphatase gene reporter activity stimulated by this compound (EC50 = 0.19 nM in EP4-transfected HEK293 cells), provide a robust readout for such screens caymanchem.comtargetmol.comtargetmol.com. This approach aims to identify structurally distinct EP4 agonists that may offer improved properties or alternative therapeutic applications.

Optimization of this compound Derivatives: HTS can facilitate the rapid assessment of this compound analogs and derivatives. For instance, KMN-159, a gem-difluoro analog of this compound, has shown increased potency researchgate.netacs.org. HTS can efficiently evaluate libraries of such derivatives, identifying compounds with enhanced potency, selectivity, metabolic stability, or other desirable pharmacokinetic attributes. This streamlines the lead optimization process in drug discovery.

Phenotypic Screening for Osteogenic Activity: Given this compound's established ability to induce osteoblast differentiation from bone marrow stem cells caymanchem.comtargetmol.com, HTS can be adapted for phenotypic screens. These screens can identify compounds that either mimic or synergize with this compound's osteogenic effects, potentially uncovering novel pathways or targets involved in bone formation and remodeling nih.gov.

Elucidation of Mechanism of Action (MoA): HTS can be designed to probe specific molecular interactions or downstream signaling events mediated by this compound, providing deeper insights into its precise mechanism of action within complex cellular and tissue environments. This can involve multiplexed assays to simultaneously assess multiple pathway components.

Applications of Artificial Intelligence (AI) in this compound Research

Artificial Intelligence (AI), encompassing machine learning and deep learning, presents a transformative opportunity to enhance this compound research by enabling the analysis of complex datasets and the prediction of biological outcomes immerse.educationucl.ac.ukmerckgroup.com.

Predictive Modeling for Activity and Selectivity: AI algorithms can be trained on existing structural and biological data of this compound and other EP4 agonists, including their IC50 values across various prostanoid receptors (EP4, EP3, EP2, TP) caymanchem.comtargetmol.comtargetmol.com. This enables the development of quantitative structure-activity relationship (QSAR) models to predict the potency and selectivity of novel this compound analogs, thereby guiding rational drug design efforts.

De Novo Design of this compound Analogs: Generative AI models can be utilized to design entirely new chemical structures predicted to exhibit desired EP4 agonistic properties. This approach allows for the exploration of novel chemical space beyond traditional medicinal chemistry approaches, potentially leading to compounds with improved profiles or addressing specific design challenges immerse.educationucl.ac.uk.

Analysis of High-Throughput Data: AI can efficiently process and interpret the large volumes of data generated from HTS campaigns, identifying subtle patterns, potential off-target interactions, or synergistic combinations that might be challenging for human analysis immerse.education. This capability can significantly accelerate hit identification and lead optimization.

Simulation of Receptor-Ligand Interactions: AI-driven computational simulations, such as molecular docking and molecular dynamics, can provide atomic-level insights into how this compound interacts with the EP4 receptor. These simulations can inform the rational design of this compound derivatives with optimized binding affinities and specific conformational effects, translating into desired biological responses like osteoblast differentiation.

Prediction of ADMET Properties: AI can assist in predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its derivatives early in the research pipeline. This can help prioritize promising candidates for preclinical development, potentially reducing development costs and timelines.

Emerging Research Avenues and Future Challenges for this compound Studies

The established biological activity of this compound opens several promising avenues for future research, alongside inherent challenges that need to be addressed for its broader application.

Exploration of New Chemical Space

The success of this compound and its more potent analog, KMN-159 researchgate.netacs.org, underscores the potential for a deeper exploration of the chemical space surrounding the γ-lactam (pyrrolidinone) core.

Systematic Structural Modifications: Future research can focus on systematic modifications to the this compound scaffold, including variations in the ω-chain, substitutions on the pyrrolidinone ring, and the incorporation of diverse functional groups. The aim is to discover compounds with enhanced receptor binding affinity, improved metabolic stability, or fine-tuned selectivity profiles for specific EP4-mediated signaling pathways.

Scaffold Hopping and Bioisosteric Replacements: Researchers can investigate scaffold hopping strategies to identify novel chemical scaffolds that mimic the pharmacophoric features of this compound but possess distinct structural frameworks. Bioisosteric replacements of key functional groups can also lead to compounds with improved drug-like properties while maintaining or enhancing EP4 agonism.

Targeting Specific EP4 Conformations: Given that G protein-coupled receptors (GPCRs) can adopt multiple active conformations, exploration of new chemical space could involve designing this compound derivatives that selectively stabilize specific EP4 conformations. This approach could lead to biased agonism, potentially resulting in more targeted therapeutic effects with reduced off-target signaling or side effects.

Development of Multi-functional this compound Derivatives

An important emerging research avenue involves the design and synthesis of multi-functional this compound derivatives that possess additional desirable biological activities beyond their primary EP4 agonism.

Dual-Targeting Agents: In complex biological processes like bone remodeling, multiple pathways are often involved. This compound derivatives could be designed to simultaneously modulate other relevant targets. For example, a derivative could combine EP4 agonism with an activity that inhibits bone resorption or modulates inflammatory mediators, offering a more comprehensive therapeutic strategy for bone diseases.

Targeted Delivery Systems: Future research could focus on conjugating this compound or its derivatives to specific targeting moieties, such as antibodies, peptides, or nanoparticles. This would enable selective delivery to particular cell types (e.g., osteoblasts) or tissues (e.g., bone defect sites), thereby enhancing efficacy and minimizing systemic exposure and potential side effects.

Diagnostic and Imaging Probes: this compound derivatives could be engineered with fluorescent tags, radioisotopes, or other imaging modalities. Such probes could be invaluable for visualizing EP4 receptor distribution in various tissues, monitoring receptor engagement in vivo, or diagnosing conditions associated with EP4 dysregulation.

Addressing Complex Biological Systems with this compound Probes

This compound's established role in stimulating osteoblast differentiation and promoting bone formation in preclinical models caymanchem.comtargetmol.com positions it as a valuable chemical probe for dissecting complex biological systems.

Elucidating EP4 Signaling Networks: this compound can be utilized as a precise chemical tool to further map the intricate downstream signaling pathways activated by EP4 in diverse cell types and tissues. This includes investigating its interactions with other signaling molecules and its broader impact on gene expression profiles beyond the known stimulation of alkaline phosphatase caymanchem.comtargetmol.comtargetmol.com.

Understanding Bone Homeostasis and Disease Pathogenesis: By applying this compound in advanced in vitro and in vivo models of bone diseases, such as osteoporosis, fracture non-union, or craniofacial defects, researchers can gain deeper insights into the precise role of EP4 in maintaining bone homeostasis and its potential as a therapeutic target caymanchem.comtargetmol.com. The compound's demonstrated ability to repair calvarial defects and promote incisor tooth socket bone formation in rats makes it particularly relevant for these studies caymanchem.comtargetmol.com.

Investigating Cross-Talk with Other Prostanoid Receptors: While this compound exhibits high selectivity for EP4, further studies can explore its potential cross-talk or synergistic effects with other prostaglandin (B15479496) receptors (EP1, EP2, EP3, TP, IP, DP) in complex physiological contexts, especially considering its lower activity on EP3 and other receptors caymanchem.comtargetmol.comtargetmol.com.

Exploring Non-Canonical Roles: Beyond its well-documented role in bone, EP4 receptors are implicated in various other physiological processes, including inflammation, immunity, and cardiovascular function. This compound can serve as a valuable probe to investigate the role of EP4 in these complex biological systems, potentially uncovering novel therapeutic applications or insights into disease pathogenesis.

Future Challenges: Despite the promising research avenues, several challenges must be addressed for this compound and its derivatives to translate into broader applications:

Translational Hurdles: Moving from successful preclinical models (e.g., in rats caymanchem.comtargetmol.com) to human clinical applications requires overcoming significant challenges related to pharmacokinetics, safety, and demonstrating efficacy in humans.

Specificity in Vivo: While this compound shows high selectivity for EP4 in isolated systems, understanding and ensuring its precise effects and avoiding undesirable off-target interactions in the highly complex environment of a living organism remains a challenge.

Formulation and Delivery: Developing suitable pharmaceutical formulations and effective delivery methods for this compound to achieve optimal concentrations at target sites, particularly for localized bone regeneration, will be crucial for clinical success.

Long-Term Effects and Resistance: For chronic or long-term therapeutic applications, understanding potential adaptive responses or resistance mechanisms to prolonged EP4 agonism will be an important area of research.

Q & A

Q. How can I formulate a research question on this compound that balances novelty with feasibility?

  • Methodological Answer : Use the PICO framework (Population/Problem, Intervention/Exposure, Comparison, Outcome) to structure the question. For example: “How does this compound (Intervention) compare to Compound X (Comparison) in inhibiting Enzyme Y (Outcome) under physiological conditions (Population)?” Pilot studies can assess feasibility before full-scale investigation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.